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Compound of Interest

Compound Name: 4-Chlorophenyl benzoate

Cat. No.: B104076

These protocols provide detailed methodologies for the synthesis of 2-hydroxybenzophenones,
a critical structural motif in medicinal chemistry and materials science. The following sections
outline various synthetic routes, including the alkylation of dihydroxybenzophenones, catalytic
synthesis from benzofuranone derivatives, Friedel-Crafts acylation, and the Fries
rearrangement.

l. Synthesis via Alkylation of 2,4-
Dihydroxybenzophenone

This method is suitable for preparing 2-hydroxy-4-alkoxybenzophenones, which are widely
used as UV absorbers. The protocol below details the synthesis of 2-hydroxy-4-
octyloxybenzophenone and 2-hydroxy-4-methoxybenzophenone.

Protocol 1: Synthesis of 2-Hydroxy-4-octyloxybenzophenone[1]

This protocol is adapted from a procedure for the synthesis of Octabenzone.
Materials:

e 2,4-dihydroxybenzophenone

e Octyl chloride

e Sodium carbonate
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Potassium iodide

Igepal CO-630 (surfactant)

Acetone

Methanol

Equipment:

250 ml 3-neck round bottom flask

Heating mantle with vigorous stirrer

Distillation apparatus

Vacuum source

Fitted glass funnel
Procedure:

e To a 250 ml 3-neck round bottom flask, add 21.4 g of 2,4-dihydroxybenzophenone, 16.3 g of
octyl chloride, 5.6 g of sodium carbonate, 0.664 g of potassium iodide, and 21.4 g of Igepal
CO0-630.

o Heat the mixture to 155°C with vigorous stirring. Water generated during the reaction will
distill off. Return any co-distilling octyl chloride to the reactor.

e Maintain the reaction at 155°C for 2 hours.

o After 2 hours, recover excess octyl chloride and water by vacuum distillation at 11 mm Hg
and 155°C.

e Cool the reactor to 45°C and add 30 ml of acetone to precipitate salts.

« Filter the mixture through a warm fitted glass funnel and wash the salt cake with 20 ml of
acetone.
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Remove the acetone from the filtrate in vacuo.

Dilute the filtrate with 85 ml of methanol and cool to -8°C to precipitate the product.

Filter the product and wash it twice with 40 ml of -8°C methanol.

Dry the product under suction.

Protocol 2: Synthesis of 2-Hydroxy-4-methoxybenzophenone via Phase Transfer Catalysis[2]

This process utilizes a phase transfer catalyst for the methylation of 2,4-
dihydroxybenzophenone.

Materials:

e 2,4-dihydroxybenzophenone

e Aqueous sodium carbonate solution (20 wt%)

o Tetrabutylammonium chloride

e Toluene

e Chloromethane (1.0M in MTBE)

¢ n-Hexane

Equipment:

High-pressure autoclave

Heating and pressure control system

Separatory funnel

Rotary evaporator

Procedure:
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 In a high-pressure autoclave, sequentially add 21.4 g of 2,4-dihydroxybenzophenone, 53 g of
20 wt% aqueous sodium carbonate solution, 0.28 g of tetrabutylammonium chloride, 100 ml
of toluene, and 100 ml of chloromethane (1.0M in MTBE).

o Heat the autoclave to 100°C and maintain the pressure at 0.3 MPa.

 Allow the reaction to proceed for 2 hours.

e Cool the reaction mixture to room temperature.

o Extract the reaction liquid with n-hexane.

o Separate the organic layer and concentrate it to obtain 2-hydroxy-4-methoxybenzophenone.

Quantitative Data Summary for Alkylation Methods:
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Il. Catalytic Synthesis from Benzofuranone Derivatives

This novel method provides a high-yield, green route to 2-hydroxybenzophenone compounds
using a nickel catalyst.[3]

Protocol 3: General Procedure for Catalytic Synthesis[3]
Materials:

o Benzofuranone derivative

Nickel chloride (catalyst)

Di-tert-butyl peroxide (oxidant)

Sodium carbonate (base)

Toluene (solvent)

Equipment:

25mL reaction tube

Heating system

Magnetic stirrer

Column chromatography setup
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Procedure:

e To a 25mL reaction tube, add the benzofuranone derivative (0.02 mmol), 10 mol% of nickel

chloride, 0.04 mmol of di-tert-butyl peroxide, 0.04 mmol of sodium carbonate, and 1 ml of

toluene.

e Heat the mixture to 80°C under an air atmosphere and stir for 12 hours.

 After the reaction is complete, purify the product by column chromatography to obtain the

target 2-hydroxybenzophenone compound.

Quantitative Data for Catalytic Synthesis:
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lll. Synthesis via Friedel-Crafts Acylation
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The Friedel-Crafts acylation is a classic and widely used method for synthesizing
benzophenones.[4] It involves the reaction of an aromatic compound with an acyl halide or
anhydride in the presence of a Lewis acid catalyst.[5]

Protocol 4: Synthesis of Benzophenone[4]
Materials:

e Anhydrous aluminum chloride (AICI3)

e Anhydrous benzene

e Benzoyl chloride

* Ice-water

» Dichloromethane

e Anhydrous sodium sulfate

Equipment:

Three-necked round-bottom flask

» Reflux condenser

e Dropping funnel

e Magnetic stirrer

 Ice-water bath

e Separatory funnel

» Rotary evaporator

e Column chromatography setup

Procedure:
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 In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and
anhydrous benzene (e.g., 20 mL).

e Cool the flask in an ice-water bath.

» Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with
continuous stirring.

 After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

» Cautiously pour the reaction mixture into a beaker containing ice and water to quench the
reaction.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

o Combine the organic layers, wash with water and then with brine.

e Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Note: For the synthesis of 2-hydroxybenzophenones, the hydroxyl group on the phenolic
substrate may need to be protected prior to acylation to prevent side reactions.[5]

IV. Synthesis via Fries Rearrangement

The Fries rearrangement is an important industrial reaction for the synthesis of hydroxyaryl
ketones from phenolic esters, catalyzed by a Lewis acid.[6][7][8] The reaction can be selective
for either the ortho or para isomer depending on the reaction conditions.[7]

Protocol 5: General Procedure for Fries Rearrangement[8]
Materials:

e Phenyl acetate (or other phenolic ester)
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e Anhydrous aluminum trichloride (AICI3)
e 5% HCI solution
Equipment:

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

Place phenyl acetate (e.g., 10 g, 0.073 mol) in a round-bottom flask.
o Carefully add anhydrous aluminum trichloride (e.g., 16 g, 0.12 mol) to the flask.

o Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for
approximately 1.5 hours.

 After the reaction is complete, cool the mixture to room temperature.

o Slowly and carefully add 50 mL of 5% HCI solution to quench the reaction and dissolve the
aluminum complexes.

« Filter the mixture to separate the products. The solid is typically the p-hydroxyacetophenone,
while the o-hydroxyacetophenone remains in the filtrate.

Visualizations
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Alkylation of 2,4-Dihydroxybenzophenone

2,4-Dihydroxybenzophenone Alkyl Halide (R-X) Base (e.g., Na2CO3)

Reaction

2-Hydroxy-4-alkoxybenzophenone

Click to download full resolution via product page

Caption: Synthesis of 2-hydroxy-4-alkoxybenzophenones via alkylation.

Catalytic Synthesis from Benzofuranone

Benzofuranone Derivative Catalyst (NiCl2) Oxidant (DTBP) Base (Na2CO3)

Reaction (80 C, 12h)

2-Hydroxybenzophenone

Click to download full resolution via product page

Caption: Nickel-catalyzed synthesis of 2-hydroxybenzophenones.
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General Experimental Workflow
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Caption: A typical workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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